4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-10-6-13(7-14(17)20-10)21-12-2-4-16(8-12)15(18)11-3-5-19-9-11/h3,5-7,9,12H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHKCYQLZIDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, a compound with the CAS number 1788680-59-0, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is , with a molecular weight of 289.28 g/mol. The structure features a pyranone core substituted with a furan-carbonyl-pyrrolidine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO5 |
| Molecular Weight | 289.28 g/mol |
| CAS Number | 1788680-59-0 |
Antimicrobial Properties
Research indicates that compounds similar to 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibit significant antimicrobial activities. A study highlighted the potential of derivatives to inhibit the growth of resistant strains of Mycobacterium tuberculosis by targeting essential proteins involved in cell wall synthesis and metabolism .
Neuroprotective Effects
In preclinical studies involving neuronal cultures, compounds with similar structural features have shown neuroprotective effects. For instance, certain derivatives enhanced neurite outgrowth in rat cortical neurons, suggesting potential applications in neurodegenerative diseases . This effect is attributed to the modulation of neurotrophic factors, which play a vital role in neuronal survival and differentiation.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. A case study involving related compounds demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The furan and pyrrolidine moieties are believed to interact with cellular targets that regulate apoptosis pathways.
The biological activity of 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be explained through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for various receptors involved in neuroprotection and inflammation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may promote apoptosis in cancer cells while protecting neurons from excitotoxicity.
Study on Antimicrobial Activity
A recent study investigated the efficacy of several pyranone derivatives against Mycobacterium tuberculosis. The results indicated that specific modifications to the pyranone structure significantly enhanced antimicrobial potency, with some derivatives exhibiting MIC values lower than standard antibiotics .
Neuroprotective Study
In vitro experiments conducted on rat cortical neurons revealed that treatment with related compounds resulted in increased neurite outgrowth and improved neuronal viability under stress conditions. These findings suggest that structural features similar to those found in 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one are crucial for neurotrophic activity .
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. Its molecular formula is , with a molecular weight of approximately 275.29 g/mol. The structure features a pyranone core with a furan-carbonyl-pyrrolidine substituent, which is crucial for its biological activity.
Medicinal Chemistry
Antimicrobial Activity : Compounds similar to 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have demonstrated significant antimicrobial properties. Studies indicate that derivatives of pyranones can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The furan moiety may enhance these effects by facilitating interactions with microbial targets.
Anticancer Properties : Research has shown that structurally related compounds exhibit cytotoxic effects against cancer cell lines. For instance, studies on pyrrolidine derivatives reveal mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways modulated by 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one remain to be fully elucidated but are promising for potential cancer therapies.
Anti-inflammatory Effects : Investigations into similar pyranone compounds suggest they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced inflammation, making the compound a candidate for developing anti-inflammatory medications.
Biological Research
Biological Probes : The compound can serve as a probe in biological studies to explore enzyme interactions and receptor modulation. Its unique structure allows it to interact with specific biological pathways, providing insights into metabolic processes and disease mechanisms.
Drug Development : Given its promising biological activities, 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is being investigated as a lead compound for new drug formulations targeting infectious diseases and cancers.
Material Science Applications
The compound's structural characteristics may also lend themselves to applications in material science, particularly in the development of organic materials with specific electronic or optical properties. Research into the synthesis of polymers incorporating this compound could lead to innovative materials used in electronics or photonics.
Comparison with Similar Compounds
Core Pyran-2-one Derivatives
4-Hydroxy-6-methyl-3-(1-oxobutyl)-2H-pyran-2-one (HMDB0040637)
- Structure: Features a 3-butanoyl substituent instead of the pyrrolidine-furan group.
- Properties :
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-ones (7)
- Structure: Substituted at C3 with a benzoylallyl group, forming an enone system.
- Synthesis: Synthesized via base-free reactions of 4-hydroxy-6-methylpyran-2-one with aryl enones, contrasting with the target compound’s likely multi-step synthesis involving pyrrolidine functionalization .
- Applications: Demonstrated utility in forming pyrano-fused heterocycles (e.g., pyrano[4,3-b]pyranes (8)) under basic conditions, a pathway less accessible to the target compound due to steric constraints .
Furan- and Pyrrolidine-Containing Analogs
Pyrano-Furo-Pyridone Derivatives (e.g., (±)-7-methyl-8-(pyridin-4-ylmethyl)-tetrahydro-1H-pyrano[3',4':4,5]furo[3,2-c]pyridin-9(3H)-one)
- Structure: Fused pyrano-furo-pyridone system vs. the ether-linked pyrrolidine-furan in the target compound.
- Bioactivity: Phenotypic profiling of such fused systems hints at possible kinase inhibition or antimicrobial activity, though the target compound’s furan-pyrrolidine substituent may alter specificity .
N-Substituted Pyrrolidin-2-ones (e.g., Compound 66 in )
- Structure: Pyrrolidinone core vs. pyrrolidine in the target compound.
- Electronic Effects: The carbonyl in pyrrolidinones increases electrophilicity, whereas the furan-3-carbonyl group in the target compound introduces conjugated π-systems, affecting electron distribution and reactivity .
Reactivity and Functionalization
- Target Compound: The pyrrolidine-furan substituent may hinder nucleophilic attacks at the pyranone’s C3 position, limiting ring-closure reactions compared to simpler analogs like HMDB0040637 .
- Pyrano[4,3-b]pyranes (8): Formed under basic conditions from compound 7, a pathway unlikely for the target compound due to steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
